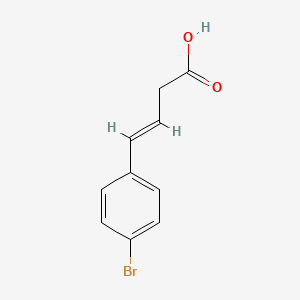![molecular formula C27H23FN4O2 B2848343 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1185003-29-5](/img/structure/B2848343.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound with a multifaceted structure. This compound is characterized by its pyrimido[5,4-b]indole core, substituted with a benzyl and fluorine moiety, and an acetamide group attached to an ethylphenyl side chain. Such intricate chemical architecture endows it with significant potential in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically begins with the preparation of the indole precursor, followed by the construction of the pyrimidine ring. This is achieved through a series of condensation reactions, cyclization steps, and selective fluorination. Key reagents include bromobenzene, ethyl acetate, and fluorinating agents. Optimal reaction conditions involve temperatures ranging from 80°C to 120°C and the use of catalytic amounts of acids or bases to facilitate cyclization.
Industrial Production Methods: : Industrially, the production of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide scales up through continuous flow chemistry techniques. These methods enhance yield and purity while minimizing by-products and environmental impact. Advanced reactors and automated monitoring systems ensure precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions at the indole and pyrimidine moieties, forming corresponding oxides and hydroxides.
Reduction: : Reduction typically occurs at the ketone group, yielding secondary alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitutions are common, particularly on the benzyl and ethylphenyl groups.
Common Reagents and Conditions: : Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution. Reactions are conducted under inert atmospheres at temperatures suitable for each specific transformation.
Major Products: : The major products depend on the reaction type, typically including oxides, hydroxides, secondary alcohols, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple domains:
Chemistry: : Used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its unique structural features that interact with biological macromolecules.
Medicine: : Investigated for therapeutic potentials, particularly in oncology, due to its ability to interfere with cellular signaling pathways.
Industry: : Utilized in the development of advanced materials and in catalysis for various chemical processes.
Mecanismo De Acción
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The fluorine and benzyl groups are critical for binding affinity and specificity. The compound modulates pathways by altering enzyme activity or receptor signaling, leading to changes in cellular function.
Comparación Con Compuestos Similares
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide stands out due to its unique combination of substituents which confer distinctive chemical and biological properties. Similar compounds include:
2-(3-phenyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methylphenyl)acetamide
2-(3-benzyl-6-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide These similar structures allow for comparative studies to highlight its unique properties, such as enhanced binding specificity and modified reactivity.
Propiedades
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-2-18-9-6-10-21(13-18)30-24(33)16-32-23-12-11-20(28)14-22(23)25-26(32)27(34)31(17-29-25)15-19-7-4-3-5-8-19/h3-14,17H,2,15-16H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYLYMFWKZBLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)
![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
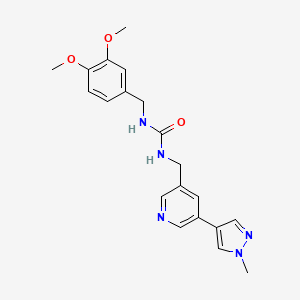
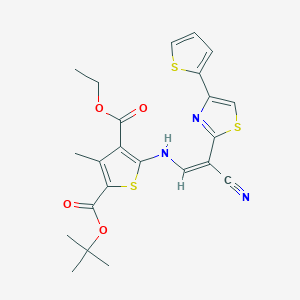
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)
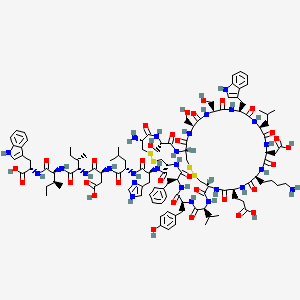
![N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2848272.png)
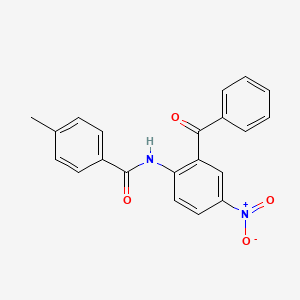

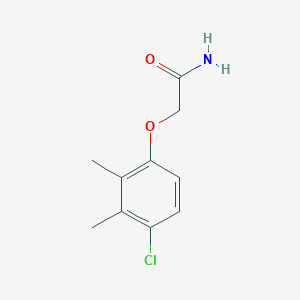
![1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2848277.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2848282.png)
